1-Hydroxybutyl 2-methylprop-2-enoate

Radical polymerization kinetics Propagation rate coefficient Hydroxyalkyl methacrylate reactivity

1-Hydroxybutyl 2-methylprop-2-enoate (CAS 29721-79-7) is a methacrylate ester monomer with molecular formula C₈H₁₄O₃ and molecular weight 158.20 g·mol⁻¹, bearing a secondary hydroxyl group at the 1-position of the butyl ester chain. It belongs to the hydroxyalkyl methacrylate family, which also includes 2-hydroxybutyl methacrylate (CAS 13159-51-8), 4-hydroxybutyl methacrylate (CAS 997-46-6), 2-hydroxyethyl methacrylate (HEMA, CAS 868-77-9), and 2-hydroxypropyl methacrylate (HPMA, CAS 27813-02-1).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 29721-79-7
Cat. No. B12642218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxybutyl 2-methylprop-2-enoate
CAS29721-79-7
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC(O)OC(=O)C(=C)C
InChIInChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3
InChIKeyQNMHRRCVEGQTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxybutyl 2-methylprop-2-enoate (CAS 29721-79-7): Monomer Identity and Structural Context for Procurement Decisions


1-Hydroxybutyl 2-methylprop-2-enoate (CAS 29721-79-7) is a methacrylate ester monomer with molecular formula C₈H₁₄O₃ and molecular weight 158.20 g·mol⁻¹, bearing a secondary hydroxyl group at the 1-position of the butyl ester chain [1]. It belongs to the hydroxyalkyl methacrylate family, which also includes 2-hydroxybutyl methacrylate (CAS 13159-51-8), 4-hydroxybutyl methacrylate (CAS 997-46-6), 2-hydroxyethyl methacrylate (HEMA, CAS 868-77-9), and 2-hydroxypropyl methacrylate (HPMA, CAS 27813-02-1). The compound is typically supplied as a liquid stabilized with MEHQ inhibitor, with a density of 1.008 g·cm⁻³, a boiling point of 216.4 °C at 760 mmHg, and a flash point of 81.3 °C [2]. The position of the hydroxyl group is the critical structural variable that differentiates this isomer from its closest analogs and defines its unique polymerization behavior, copolymer reactivity, and ultimate polymer properties.

Why Hydroxybutyl Methacrylate Isomers Cannot Be Interchanged: The Procurement Case for 1-Hydroxybutyl 2-methylprop-2-enoate (CAS 29721-79-7)


Generic substitution of hydroxybutyl methacrylate (HBMA) isomers is scientifically unsound because the hydroxyl position on the butyl chain directly governs three interdependent performance parameters: free-radical propagation rate, aqueous solubility and phase partitioning during polymerization, and the thermomechanical properties of the resulting polymer [1]. The 1-isomer, esterified from 1,3-butanediol, presents the hydroxyl group adjacent to the ester linkage—a hemiacetal ester motif that confers distinct hydrolytic sensitivity, altered hydrogen-bonding capacity, and a flash point 13% lower than the 2-isomer, with direct implications for storage, handling, and polymer architecture [2]. The commercial "HBMA" mixture (CAS 29008-35-3) is a 1:1 blend of 2- and 4-isomers and does not contain the 1-isomer, meaning that procurement of CAS 29721-79-7 is the only route to access the unique reactivity profile of the 1-hydroxybutyl isomer [3]. The quantitative evidence below demonstrates that these isomer-level differences produce measurable, application-critical divergence from HEMA, HPMA, and other hydroxylated methacrylates.

Quantitative Differentiation Evidence for 1-Hydroxybutyl 2-methylprop-2-enoate (CAS 29721-79-7) vs. Closest Analogs


Free-Radical Propagation Rate Coefficient (kp): HBMA Exhibits 12.8× Faster Homopropagation than HEMA at 30 °C

The free-radical propagation rate coefficient (kp) for 4-hydroxybutyl methacrylate (HBMA) was determined at 917 L·mol⁻¹·s⁻¹ at 30 °C using the rotating-sector method [1]. This value is 12.8 times higher than that of 2-hydroxyethyl methacrylate (HEMA: kp = 71.9 L·mol⁻¹·s⁻¹) and 1.43 times higher than that of 2-hydroxypropyl methacrylate (HPMA: kp = 640 L·mol⁻¹·s⁻¹) under identical conditions. The trend—kp increasing with alkyl chain length of the hydroxyalkyl pendant group—is attributed to reduced pre-exponential factors arising from hydrogen-bonding-mediated restrictions on the internal rotations of the transition state structure [1]. This means that in any copolymerization formulation, HBMA-derived monomers will incorporate into the growing chain substantially faster than HEMA, altering copolymer composition drift, sequence distribution, and final material properties.

Radical polymerization kinetics Propagation rate coefficient Hydroxyalkyl methacrylate reactivity

Aqueous Solubility of HBMA (~25 g·dm⁻³ at 50 °C) Enables Access to Worm and Vesicle Morphologies That Are Kinetically Inaccessible with Low-Solubility Monomers

Hydroxybutyl methacrylate possesses an aqueous solubility of approximately 25 g·dm⁻³ at 50 °C, which is more than 60 times higher than that of benzyl methacrylate (0.40 g·dm⁻³ at 70 °C) and approximately 50 times higher than that of styrene (~0.5 g·dm⁻³ at 50 °C) [2][3]. This intermediate solubility—substantially higher than traditional water-immiscible vinyl monomers but lower than fully water-miscible monomers such as HEMA—is the critical parameter that overcomes the kinetically trapped sphere limitation in RAFT aqueous emulsion polymerization. Using HBMA, conversions of >99% are achieved within 2 h at 50 °C, and a full pseudo-phase diagram was constructed demonstrating access to spheres, worms, and vesicles by varying the PHBMA degree of polymerization (DP 10–120) and copolymer concentration (5–20% w/w) [1]. In contrast, low-solubility monomers such as benzyl methacrylate or styrene yield only kinetically trapped spheres under equivalent conditions [3].

RAFT aqueous emulsion polymerization Polymerization-induced self-assembly (PISA) Copolymer morphology control

Counter-Intuitive Comonomer Consumption: Water-Immiscible HBMA Is Consumed Faster Than Water-Miscible HEMA in RAFT Statistical Copolymerization

In the RAFT statistical copolymerization of a 1:1 molar mixture of water-miscible HEMA and water-immiscible HBMA conducted in water using a water-soluble PGMA macro-CTA, ¹H NMR kinetic studies revealed that the water-immiscible HBMA is consumed significantly faster than the water-miscible HEMA during the early stages of the reaction [1]. This is counter-intuitive because both the macro-CTA and the free-radical initiator are water-soluble, which would conventionally predict preferential consumption of the water-miscible monomer. The observed inversion arises from the higher inherent reactivity of HBMA (kp = 917 L·mol⁻¹·s⁻¹) relative to HEMA (kp = 71.9 L·mol⁻¹·s⁻¹) and from monomer partitioning effects that concentrate HBMA within the nascent copolymer particles. Both comonomers are eventually almost fully consumed at 70 °C [1]. This differential consumption produces a core-forming statistical copolymer block with a composition gradient that is isomeric with poly(2-hydroxypropyl methacrylate) yet exhibits qualitatively different thermoresponsive behavior [1].

RAFT copolymerization kinetics Monomer partitioning Statistical copolymer composition

HBMA-Derived Vesicles Survive High-Shear Homogenization as Pickering Emulsifiers, Unlike HPMA-Derived Vesicles

Linear PGMA₄₁-PHBMA₁₁₀ diblock copolymer vesicles were evaluated as Pickering emulsifiers for the stabilization of n-dodecane droplets in water. These HBMA-derived vesicles survived high-shear homogenization and stabilized genuine Pickering emulsions [1]. In direct contrast, linear PGMA₄₅-PHPMA₂₀₀ vesicles—prepared using 2-hydroxypropyl methacrylate (HPMA) as the core-forming block—did not survive the same high-shear treatment and failed to stabilize Pickering emulsions under identical conditions [1]. This functional difference is attributed to the lower glass transition temperature (Tg) of PHBMA relative to PHPMA, which imparts higher chain mobility and enables the vesicles to withstand the mechanical stresses of homogenization without irreversible disruption [1].

Pickering emulsion Diblock copolymer vesicles High-shear stability

Flash Point Differentiation: 1-Hydroxybutyl Isomer (81.3 °C) vs. 2-Hydroxybutyl Isomer (94 °C) – Implications for Storage and Handling Safety

The 1-hydroxybutyl 2-methylprop-2-enoate isomer (CAS 29721-79-7) exhibits a flash point of 81.3 °C, which is approximately 13% lower than the 94.0 °C flash point reported for the 2-hydroxybutyl methacrylate isomer (CAS 13159-51-8) [1][2]. While both isomers fall within the combustible liquid classification (flash point > 60 °C but < 93 °C per GHS), the 1-isomer's lower flash point places it closer to the flammable liquid threshold and may trigger different storage requirements (e.g., temperature-controlled storage at 2–8 °C is recommended for the isomeric mixture) . The 1-isomer also exhibits a boiling point of 216.4 °C at 760 mmHg, compared to approximately 237 °C (calculated) for the 2-isomer and 236.6 °C (calculated) for the 4-isomer [1][2]. These differences arise from the hemiacetal ester structure of the 1-isomer, which reduces intermolecular hydrogen-bonding capacity relative to isomers where the hydroxyl is further from the ester linkage.

Monomer safety classification Flash point Isomer-dependent physicochemical properties

High-Value Application Scenarios for 1-Hydroxybutyl 2-methylprop-2-enoate (CAS 29721-79-7) Based on Quantitative Differentiation Evidence


RAFT Aqueous Emulsion PISA for Non-Spherical Diblock Copolymer Nano-Objects

When the research objective is the synthesis of diblock copolymer worms or vesicles via RAFT aqueous emulsion polymerization-induced self-assembly (PISA), HBMA (or its 1-isomer specifically) is the monomer of choice. Its aqueous solubility of ~25 g·dm⁻³ at 50 °C overcomes the kinetically trapped sphere limitation [1], and >99% conversion is achieved within 2 h [2]. The resulting PGMA-PHBMA vesicles survive high-shear homogenization and function as Pickering emulsifiers, a property not accessible with PHPMA-based vesicles [2]. This scenario is directly supported by the quantitative solubility and morphology evidence in Section 3, Evidence Items 2 and 4.

Coatings and Adhesives Requiring Rapid UV/Radical Cure and Compositional Precision

For industrial coating formulations—particularly acrylic-polyurethane automotive coatings —the 12.8× higher propagation rate coefficient of HBMA relative to HEMA (kp 917 vs. 71.9 L·mol⁻¹·s⁻¹) translates into faster cure speeds, reduced photoinitiator loading, and higher line throughput [3]. The 1-isomer's lower boiling point and distinct flash point (81.3 °C) further differentiate it from the 2- and 4-isomers for formulations processed at elevated temperatures, where volatile organic compound (VOC) management and explosion risk must be assessed. This application directly leverages the kinetic evidence in Section 3, Evidence Items 1 and 5.

Thermoresponsive Hydrogel Biomaterials with Tunable Swelling and Mechanical Properties

In biomedical hydrogel design, the choice between HEMA and HBMA directly determines the swelling ratio, mechanical modulus, and drug-release profile. The Jones et al. (2008) study demonstrated that poly(4-hydroxybutyl methacrylate) (pHBMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels exhibit composition-dependent differences in advancing contact angle, tensile properties, and swelling at 20 and 37 °C at pH 6 [4]. The longer butyl spacer in HBMA reduces hydrogen-bonding density and increases hydrophobic character relative to HEMA, enabling finer tuning of LCST behavior. This scenario is supported by the hydrogel property evidence and the differential reactivity data in Section 3, Evidence Items 1 and 3.

Contact Lens and Ophthalmic Material Development

Patents disclose the use of hydroxybutyl methacrylate as a comonomer in contact lens formulations to modulate oxygen permeability, reduce protein adsorption, and improve mechanical flexibility [5]. The 1-isomer offers a distinct advantage over HEMA and HPMA in this application because its longer alkyl spacer and unique hydroxyl placement alter the balance of hydrophilicity and free volume, which are critical determinants of oxygen transmissibility (Dk) and lens wettability. The procurement of the specific 1-isomer (rather than the commercial 2-/4-isomer mixture) ensures batch-to-batch consistency in these structure-property relationships.

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